molecular formula C24H23N3OS2 B12716717 (1)Benzothieno(2,3-d)pyrimidine-2(1H)-thione, 3,4,5,6,7,8-hexahydro-3-(((3-methoxyphenyl)methylene)amino)-4-phenyl- CAS No. 135718-66-0

(1)Benzothieno(2,3-d)pyrimidine-2(1H)-thione, 3,4,5,6,7,8-hexahydro-3-(((3-methoxyphenyl)methylene)amino)-4-phenyl-

Cat. No.: B12716717
CAS No.: 135718-66-0
M. Wt: 433.6 g/mol
InChI Key: NDPRMJZCLGVCBM-MFKUBSTISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1)Benzothieno(2,3-d)pyrimidine-2(1H)-thione, 3,4,5,6,7,8-hexahydro-3-(((3-methoxyphenyl)methylene)amino)-4-phenyl- is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures containing at least one atom other than carbon, such as sulfur or nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1)Benzothieno(2,3-d)pyrimidine-2(1H)-thione, 3,4,5,6,7,8-hexahydro-3-(((3-methoxyphenyl)methylene)amino)-4-phenyl- typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the Benzothieno Ring: This can be achieved through cyclization reactions involving thiophene derivatives.

    Pyrimidine Ring Construction: This step often involves the condensation of appropriate amines with carbonyl compounds.

    Functionalization: Introduction of the methoxyphenyl and phenyl groups through substitution reactions.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly used for purification.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thione group.

    Reduction: Reduction reactions can occur at various functional groups, potentially converting the thione to a thiol.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. These activities are often explored through in vitro and in vivo studies.

Medicine

In medicinal chemistry, the compound may serve as a lead compound for the development of new drugs. Its potential interactions with biological targets make it a candidate for drug discovery programs.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (1)Benzothieno(2,3-d)pyrimidine-2(1H)-thione, 3,4,5,6,7,8-hexahydro-3-(((3-methoxyphenyl)methylene)amino)-4-phenyl- depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, through binding interactions. These interactions can modulate biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Benzothiophene Derivatives: Compounds with similar benzothiophene structures.

    Pyrimidine Derivatives: Compounds containing pyrimidine rings.

    Thione Compounds: Compounds with thione functional groups.

Uniqueness

The uniqueness of (1)Benzothieno(2,3-d)pyrimidine-2(1H)-thione, 3,4,5,6,7,8-hexahydro-3-(((3-methoxyphenyl)methylene)amino)-4-phenyl- lies in its combined structural features, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

135718-66-0

Molecular Formula

C24H23N3OS2

Molecular Weight

433.6 g/mol

IUPAC Name

3-[(E)-(3-methoxyphenyl)methylideneamino]-4-phenyl-1,4,5,6,7,8-hexahydro-[1]benzothiolo[2,3-d]pyrimidine-2-thione

InChI

InChI=1S/C24H23N3OS2/c1-28-18-11-7-8-16(14-18)15-25-27-22(17-9-3-2-4-10-17)21-19-12-5-6-13-20(19)30-23(21)26-24(27)29/h2-4,7-11,14-15,22H,5-6,12-13H2,1H3,(H,26,29)/b25-15+

InChI Key

NDPRMJZCLGVCBM-MFKUBSTISA-N

Isomeric SMILES

COC1=CC=CC(=C1)/C=N/N2C(C3=C(NC2=S)SC4=C3CCCC4)C5=CC=CC=C5

Canonical SMILES

COC1=CC=CC(=C1)C=NN2C(C3=C(NC2=S)SC4=C3CCCC4)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.